3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one features a complex heterocyclic scaffold. Key structural elements include:
- A 1,4-dihydroquinolin-4-one core substituted with a fluorine atom at position 6 and a 4-methylpiperidin-1-yl group at position 5.
- A 1,2,4-oxadiazole ring at position 3, linked to a 2,4-dimethoxyphenyl group.
- A methyl group at position 1 of the quinolinone ring.
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c1-15-7-9-31(10-8-15)22-13-21-18(12-20(22)27)24(32)19(14-30(21)2)26-28-25(29-35-26)17-6-5-16(33-3)11-23(17)34-4/h5-6,11-15H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHIMNCCIYESTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the functionalization of the phenyl and piperidine groups. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole moiety demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
The compound has been investigated for its antiviral potential, particularly against viruses such as influenza and HIV. Molecular docking studies suggest that it may inhibit viral replication by targeting specific viral enzymes .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of signaling pathways associated with cell proliferation .
Case Studies and Research Findings
Several case studies illustrate the compound's diverse applications:
- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Candida albicans and Staphylococcus aureus . These findings support its potential use in developing new antimicrobial agents.
- Antiviral Research : In vitro assays indicated that the compound could reduce viral load significantly in infected cells, suggesting its utility in antiviral drug development .
- Cancer Research : A recent publication reported that modifications to the quinoline structure enhanced cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and oxadiazole ring are key structural elements that enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dimethoxy groups may optimize solubility-bioavailability balance compared to F418-0583’s chloro substituent. However, bioactivity data are needed to validate target engagement.
- Synthetic Challenges: The dihydroquinolinone core may require specialized crystallization techniques, as inferred from the widespread use of SHELX software in resolving complex heterocycles .
- Need for Experimental Data : Critical parameters such as logP, solubility, and in vitro/in vivo efficacy remain uncharacterized for the target compound, limiting conclusive comparisons.
Biological Activity
The compound 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Structural Characteristics
The compound features a complex structure combining a quinoline core with an oxadiazole moiety and a dimethoxyphenyl substituent. The structural formula can be represented as:
This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with oxadiazole scaffolds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
| Compound | Zone of Inhibition (mm) |
|---|---|
| 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl] | 20 (E. coli) |
| 6-fluoro derivatives | 22 (S. aureus) |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that derivatives containing the oxadiazole ring can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays revealed that certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HeLa and MCF-7 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death .
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Study by Choubey et al. (2023) : Investigated the neuroprotective effects of oxadiazole derivatives in animal models. The study reported significant improvements in motor coordination and reduced neurotoxicity compared to standard treatments .
- Research on Antimicrobial Efficacy : A comparative analysis of various oxadiazole derivatives showed that modifications at specific positions significantly enhanced their antibacterial activity. The study employed disk diffusion methods to assess efficacy against multiple pathogens .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?
- Methodological Answer : Perform solubility studies in polar/nonpolar solvents (e.g., DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC (High-Performance Liquid Chromatography) to assess partition coefficients. For thermal stability, conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Polar functional groups (e.g., oxadiazole, methoxy) influence solubility and stability, requiring pH-dependent solubility profiling .
Q. What synthetic routes are reported for this compound, and what are their yields?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of 2,4-dimethoxyphenyl precursors with fluorinated quinolinone intermediates. Optimize reaction conditions (e.g., temperature, catalyst) using NMR and LC-MS to monitor intermediates. Typical yields range from 40–65%, with purification via column chromatography or recrystallization from DMF/ethanol .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use H/C NMR to verify substituent positions (e.g., 2,4-dimethoxy groups, fluorine). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals form) provides definitive stereochemical data .
Advanced Research Questions
Q. What experimental designs are appropriate for studying its pharmacological activity?
- Methodological Answer : Employ randomized block designs with split-split plots (e.g., in vitro enzyme inhibition assays vs. in vivo models) to account for variables like dosage and biological replicates. Use four replicates per condition to ensure statistical power . For enzyme inhibition (e.g., kinase targets), apply kinetic assays (IC determination) with positive controls (e.g., staurosporine) .
Q. How can contradictory data on its metabolic stability be resolved?
- Methodological Answer : Conduct comparative studies using microsomal stability assays (human vs. rodent liver microsomes) with LC-MS/MS quantification. Variability may arise from cytochrome P450 isoform specificity. Validate findings via siRNA knockdown of specific CYP enzymes .
Q. What strategies optimize bioavailability given its low aqueous solubility?
- Methodological Answer : Develop co-crystals or salt forms (e.g., hydrochloride) to enhance dissolution. Use surfactants (e.g., polysorbate 80) in formulation studies. Assess permeability via Caco-2 cell monolayers and correlate with logP values .
Q. How does the compound’s environmental fate impact ecotoxicology studies?
- Methodological Answer : Apply OECD Test Guideline 307 for soil degradation analysis. Measure bioaccumulation potential using octanol-water partition coefficients (logK). Assess toxicity in Daphnia magna or algae models under standardized exposure protocols .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships?
- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) against protein databases (PDB) to identify potential off-targets. Validate predictions with surface plasmon resonance (SPR) binding assays. Combine QSAR (Quantitative Structure-Activity Relationship) models with machine learning for prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
